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molecular formula C7H4F2O2 B130997 2,6-Difluoro-3-hydroxybenzaldehyde CAS No. 152434-88-3

2,6-Difluoro-3-hydroxybenzaldehyde

Cat. No. B130997
M. Wt: 158.1 g/mol
InChI Key: NHGSYGIEJAONJB-UHFFFAOYSA-N
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Patent
US07863288B2

Procedure details

To 3-(tert-butyl-dimethyl-silanyloxy)-2,6-difluoro-benzaldehyde (37, 3.50 g, 12.9 mmol) in N,N-dimethylformamide (50 mL) was added tetrabutylammonium fluoride trihydrate (4.40 g, 14.0 mmol). The reaction was stirred at room temperature for 1 hour. The reaction mixture was poured into water and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and concentrated to give crude compound 38 that was used in the next step.
Name
3-(tert-butyl-dimethyl-silanyloxy)-2,6-difluoro-benzaldehyde
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([Si](C)(C)[O:6][C:7]1[C:8]([F:16])=[C:9]([C:12]([F:15])=[CH:13][CH:14]=1)[CH:10]=[O:11])(C)(C)C.O.O.O.[F-].C([N+](CCCC)(CCCC)CCCC)CCC.O>CN(C)C=O>[F:16][C:8]1[C:7]([OH:6])=[CH:14][CH:13]=[C:12]([F:15])[C:9]=1[CH:10]=[O:11] |f:1.2.3.4.5|

Inputs

Step One
Name
3-(tert-butyl-dimethyl-silanyloxy)-2,6-difluoro-benzaldehyde
Quantity
3.5 g
Type
reactant
Smiles
C(C)(C)(C)[Si](OC=1C(=C(C=O)C(=CC1)F)F)(C)C
Name
Quantity
4.4 g
Type
reactant
Smiles
O.O.O.[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=O)C(=CC=C1O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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